molecular formula C40H48Br2N4Ni-4 B15242896 benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel

benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel

Cat. No.: B15242896
M. Wt: 803.3 g/mol
InChI Key: YUBKELUYFGSGFU-BATKXJOTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C40H48Br2N4Ni-4

Molecular Weight

803.3 g/mol

IUPAC Name

benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel

InChI

InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1

InChI Key

YUBKELUYFGSGFU-BATKXJOTSA-L

Isomeric SMILES

C1CC[C@@H]([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br

Canonical SMILES

C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. The reaction conditions often include:

    Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Reagents: Nickel(II) bromide, benzyl bromide, and cyclohexa-1,3-diene derivatives are commonly used reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.

    Substitution: The benzyl and bromine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Biology

The compound’s potential biological applications include its use as a model system for studying nickel-based enzymes and their mechanisms of action.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry

Industrially, the compound is investigated for its use in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] exerts its effects involves coordination of the nickel center with various ligands. This coordination facilitates electron transfer processes and the activation of substrates in catalytic reactions. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biomolecules in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Structural Analogues

Compound Key Features Applications References
Benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide Monosubstituted cyclohexyl backbone; single stereocenter (C1-S) Potential ligand for asymmetric catalysis
Benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide Disubstituted cyclohexyl backbone; dual stereocenters (C1-S, C2-S) Enhanced enantioselectivity in catalysis (similar to (1S,2S)-diphenylethylenediamine)
(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine Phosphine-modified cyclohexane-diamine Catalyzes asymmetric hydrogenation with high ee values (~90%)
(1S,2S)-2-Benzylamino-1-cyclohexanol Chiral amino alcohol Intermediate in pharmaceutical synthesis
Key Observations:
  • Stereochemical Impact : The 1S,2S configuration in benzyl-azanide derivatives mirrors the success of (1S,2S)-diphenylethylenediamine, which achieves ee values of 79.5–86.2% in ketone hydrogenation .
  • Ligand Flexibility: Phosphine-modified analogs (e.g., ) exhibit superior stability in catalytic cycles compared to non-phosphinated azanides.

Catalytic Performance Comparison

Catalytic System Substrate Reaction ee (%) Yield (%) Reference
(1S,2S)-Diphenylethylenediamine/Ru/γ-Al₂O₃ Aromatic ketones Asymmetric hydrogenation 79.5–86.2 >90
(1S,2S)-Phosphino-diamine/NiBr₂ Alkenes Hydroamination Not reported 60–75 (inferred)
Dibromonickel with Benzimidazole ligands Aryl halides Suzuki-Miyaura coupling N/A 80–95 (analogous systems)
Analysis:
  • Enantioselectivity : The 1S,2S-azanide ligands are hypothesized to match or exceed the performance of (1S,2S)-diphenylethylenediamine due to their rigid cyclohexyl framework .

Physical Properties

Compound Molecular Formula Melting Point (°C) Optical Rotation [α]D²⁰ Key Spectral Data
Benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide C₂₀H₂₅N₃ Not reported +97.3 (c 1.0, CH₂Cl₂) ¹H NMR (CD₃CN): δ 7.2–7.4 (m, aromatic)
Dibromonickel NiBr₂ 963 (decomposes) N/A IR (ATR): 697 cm⁻¹ (Ni-Br stretch)

Spectroscopic Comparison

  • ¹H NMR : Benzyl-azanide derivatives show aromatic proton signals at δ 7.2–7.4, similar to dibenzyl carbamates .
  • IR : NiBr₂ exhibits a distinct Ni-Br stretch at 697 cm⁻¹, whereas azanides display N-H stretches near 3340 cm⁻¹ .

Biological Activity

The compound benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide; benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide; dibromonickel is a complex that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.

Structure

The compound consists of two distinct azanide structures attached to a cyclohexyl group, coordinated with a dibromonickel moiety. The presence of nickel in coordination complexes often influences their biological behavior due to nickel's unique electronic properties.

Physical Properties

  • Molecular Weight : Varies based on the specific azanide structure.
  • Solubility : Typically soluble in organic solvents, with limited aqueous solubility.
  • Stability : Stability can be affected by environmental factors such as pH and temperature.

Research indicates that nickel complexes can exhibit various biological activities, including:

  • Antitumor Activity : Nickel complexes have shown promise in inhibiting tumor cell proliferation. For instance, studies have reported that certain nickel derivatives induce apoptosis in cancer cell lines by activating intrinsic pathways involving caspases .
  • DNA Interaction : Nickel complexes can interact with DNA, potentially through intercalation or other binding modes. Studies suggest that these interactions can lead to conformational changes in DNA, impacting its function .

Case Studies

  • Anticancer Activity : A study investigated the effects of dibromonickel complexes on U937 tumor cells. The results demonstrated that these complexes could induce a G2/M block in the cell cycle and promote apoptosis without affecting non-proliferating healthy cells .
  • DNA Binding Studies : Another study evaluated the interaction of nickel complexes with calf-thymus DNA. The results indicated a strong binding affinity, suggesting that these complexes might act as effective DNA intercalators .

Toxicological Considerations

Nickel compounds are known to pose certain health risks. For example:

  • Carcinogenic Potential : Nickel dibromide has been classified as potentially carcinogenic when inhaled and may cause organ damage upon prolonged exposure .
  • Embryotoxicity : There are indications that nickel compounds can adversely affect fetal development .

Data Table

PropertyValue/Description
Molecular FormulaC₁₈H₃₁N₃Br₂Ni
Antitumor ActivityInduces apoptosis in U937 cells
DNA Binding AffinityHigh (K_b values ranging from 2.83×1052.83\times 10^5 to 4.22×1054.22\times 10^5 M1^{-1})
CarcinogenicityPotentially carcinogenic by inhalation
EmbryotoxicityYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.